molecular formula C8H10N2O4S B1281609 (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 51803-38-4

(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B1281609
CAS RN: 51803-38-4
M. Wt: 230.24 g/mol
InChI Key: DPUJHFCZDZYLRW-CLZZGJSISA-N
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Description

“(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a β-lactam compound, which are synthetic intermediates of therapeutically useful β-lactam antibiotics . This compound belongs to the class of organic compounds known as carbacephems . These are a new class of beta-lactam antibiotics similar in structure to the cephalosporins .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it is known that β-lactam compounds like this one are often used as synthetic intermediates in the production of various antibiotics .


Molecular Structure Analysis

The molecular formula of this compound is C9H12N2O4S . The InChI code for this compound is 1S/C9H12N2O4S/c1-15-2-4-3-16-8-5 (10)7 (12)11 (8)6 (4)9 (13)14/h5,8H,2-3,10H2,1H3, (H,13,14)/t5-,8-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 244.27 .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Derivatives

    This compound has been used as a starting material in the synthesis of various derivatives. For example, Deng Fu-li (2007) described the synthesis of a benzhydryl ester derivative from 7-amino cephalosporanic acid, a related compound (Deng Fu-li, 2007). Similarly, Lorena Blau et al. (2008) synthesized a new cephalosporin derivative which can be used as a carrier for drugs containing an amino group (Blau et al., 2008).

  • Structural and Chemical Analysis

    Yuan Zhe-dong (2007) conducted a study synthesizing a benzhydryl ester variant, contributing to the understanding of chemical properties and potential applications of these compounds (Yuan Zhe-dong, 2007). Additionally, the structural analysis of similar compounds has been conducted to understand their molecular structure and properties, as seen in the work of J. Zachara et al. (2005) (Zachara et al., 2005).

  • Development of Pharmaceutical Intermediates

    Fei Xiong et al. (2016) described an efficient synthesis process for a cephalosporin derivative, showcasing the compound's importance in pharmaceutical synthesis (Xiong et al., 2016).

Analytical and Pharmaceutical Studies

  • Analytical Method Development

    Studies like that of A. Szlagowska et al. (2010) have developed analytical methods for determining concentrations of related cephalosporins in human plasma, highlighting the importance of these compounds in pharmacokinetics (Szlagowska et al., 2010).

  • Corrosion Inhibition Research

    J. Aldana-González et al. (2015) explored the use of a sodium derivative of a related compound as a corrosion inhibitor, demonstrating its potential in industrial applications (Aldana-González et al., 2015).

  • Preparation of Pharmaceutical Formulations

    K. Machiya et al. (2008) focused on the crystallization and agglomeration of cephalosporin antibiotics, which are closely related to the compound , for drug development (Machiya et al., 2008).

properties

IUPAC Name

(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-3-2-15-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUJHFCZDZYLRW-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512183
Record name (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS RN

51803-38-4
Record name (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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